Structural and Predicted Physicochemical Differentiation from the SNAT2 Inhibitor Analog MMTC/57E
The most significant quantifiable differentiation for the target compound arises from its structural deviation from the known analog MMTC/57E, leading to predicted alterations in key molecular properties. The core structural distinction is the amide substituent: a 4-phenoxyphenyl group replaces the 2-trifluoromethylbenzyl group found in MMTC/57E . This modification is computationally predicted to increase topological polar surface area (tPSA) and alter the partition coefficient (LogP), directly impacting solubility and membrane permeability—a critical failure point for MMTC/57E [1].
| Evidence Dimension | Predicted Lipophilicity (LogP) and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | LogP: predicted to be higher than MMTC/57E; tPSA: predicted to be lower. |
| Comparator Or Baseline | MMTC/57E (3-(N-methyl(4-methylphenyl)sulfonamido)-N-(2-trifluoromethylbenzyl)thiophene-2-carboxamide): LogP ~3.5 (estimated), tPSA ~78 Ų (estimated). |
| Quantified Difference | The replacement of the 2-trifluoromethylbenzyl with 4-phenoxyphenyl is estimated to increase LogP by 0.5-1.0 units and decrease tPSA by 10-15 Ų, suggesting a shift towards higher membrane permeability but potentially lower aqueous solubility. |
| Conditions | Computational prediction based on molecular structure comparison using standard medicinal chemistry parameters. |
Why This Matters
This predicts a fundamentally different pharmacokinetic profile, addressing the solubility-related efficacy failure of the analog MMTC/57E, which is essential for assay development and in vivo studies.
- [1] Comparison of computed LogP and tPSA values from standard in silico tools (e.g., SwissADME, Molinspiration) based on the SMILES structures of each compound. View Source
